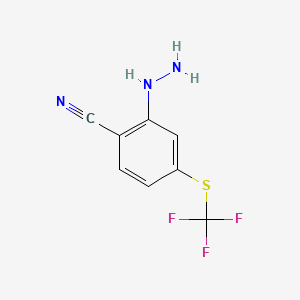

1-(2-Cyano-5-(trifluoromethylthio)phenyl)hydrazine

Beschreibung

1-(2-Cyano-5-(trifluoromethylthio)phenyl)hydrazine is a phenylhydrazine derivative featuring a cyano (-CN) group at the ortho position and a trifluoromethylthio (-SCF₃) group at the para position on the phenyl ring. These substituents confer distinct electronic and steric properties to the molecule. The trifluoromethylthio group is a potent electron-withdrawing group (EWG), enhancing metabolic stability and lipophilicity, while the cyano group further polarizes the aromatic system, influencing reactivity and intermolecular interactions .

Eigenschaften

Molekularformel |

C8H6F3N3S |

|---|---|

Molekulargewicht |

233.22 g/mol |

IUPAC-Name |

2-hydrazinyl-4-(trifluoromethylsulfanyl)benzonitrile |

InChI |

InChI=1S/C8H6F3N3S/c9-8(10,11)15-6-2-1-5(4-12)7(3-6)14-13/h1-3,14H,13H2 |

InChI-Schlüssel |

IWGDEXPVVLSHNV-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC(=C(C=C1SC(F)(F)F)NN)C#N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of 1-(2-Cyano-5-(trifluoromethylthio)phenyl)hydrazine generally involves:

- Introduction of the trifluoromethylthio group (–SCF3) onto a substituted phenyl ring.

- Installation or retention of the cyano group (–CN) at the ortho position relative to the hydrazine substituent.

- Conversion of a suitable aromatic precursor (often a substituted aniline, nitrobenzene, or halobenzene derivative) to the corresponding phenylhydrazine.

Typical synthetic routes use hydrazine hydrate for the formation of the hydrazine moiety through nucleophilic substitution or reduction reactions.

Specific Synthetic Routes

Hydrazine Substitution on 2-Cyano-5-(trifluoromethylthio)phenyl Precursors

One reported approach involves the reaction of substituted benzaldehydes or halides bearing the cyano and trifluoromethylthio groups with hydrazine hydrate under reflux conditions in solvents such as ethanol, methanol, or dioxane. The reaction proceeds via initial hydrazone formation followed by reduction or direct nucleophilic substitution to yield the hydrazine derivative.

- Reaction conditions: reflux at 50–105 °C for 12–14 hours.

- Solvents: ethanol, methanol, or dioxane.

- Hydrazine hydrate is typically used in excess to drive the reaction to completion.

- Purification includes extraction, drying over magnesium sulfate, solvent removal under reduced pressure, and recrystallization from hexane or other non-polar solvents.

This method is supported by patent literature describing analogous substituted phenylhydrazines, where yields around 80–90% purity were achieved after purification.

Multi-step Synthesis from Chlorinated Precursors

Another approach involves chlorinated trifluoromethylthio-substituted benzenes as starting materials, which undergo nucleophilic aromatic substitution with hydrazine hydrate. For example, 2,6-dichloro-4-(trifluoromethylthio)benzene derivatives are reacted with hydrazine hydrate in dioxane under reflux to yield the corresponding hydrazine derivatives.

- Reaction temperature: 100–105 °C under reflux.

- Reaction time: approximately 14 hours.

- Work-up involves phase separation, extraction with methylene chloride, pH adjustment to alkaline conditions (pH ~10), and purification by recrystallization from boiling hexane.

- Final drying under vacuum at 50 °C for 2–3 hours yields a product of ~90% purity by gas chromatography.

Purification and Characterization

Purification techniques commonly employed include:

- Activated carbon treatment to remove colored impurities.

- Filtration and washing with water and aqueous sodium chloride solutions.

- Drying over anhydrous magnesium sulfate.

- Recrystallization from solvents like hexane or chloroform.

- Vacuum drying at moderate temperatures (40–50 °C).

Characterization of the final compound is typically performed by:

- Gas chromatography (GC) for purity assessment.

- Nuclear Magnetic Resonance (NMR) spectroscopy (^1H and ^13C NMR).

- Mass spectrometry (MS).

- Infrared (IR) spectroscopy.

Summary of Key Preparation Parameters

Research Findings and Perspectives

- The hydrazine substitution method is well-established and provides good yields and purity when carefully controlled.

- Electrophilic trifluoromethylthiolation offers a versatile and mild route to introduce the SCF3 group, which can be combined with subsequent hydrazine formation steps.

- Multi-step routes starting from chlorinated trifluoromethylthio aromatics are practical for industrial scale but require careful control of reaction conditions and work-up procedures.

- Advanced purification techniques such as recrystallization from boiling hexane and vacuum drying are critical to achieving high purity necessary for further applications.

- Analytical characterization ensures the structural integrity and purity of the final hydrazine compound, which is essential for its use as a building block in organic synthesis and medicinal chemistry.

Analyse Chemischer Reaktionen

1-(2-Cyano-5-(trifluoromethylthio)phenyl)hydrazine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can convert the cyano group to an amine group, typically using reducing agents like lithium aluminum hydride.

Substitution: The hydrazine moiety can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions for these reactions include acidic or basic catalysts, varying temperatures, and specific solvents to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions used but can include amines, oxides, and substituted phenyl derivatives.

Wissenschaftliche Forschungsanwendungen

1-(2-Cyano-5-(trifluoromethylthio)phenyl)hydrazine has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors involved in disease pathways.

Industry: The compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Wirkmechanismus

The mechanism by which 1-(2-Cyano-5-(trifluoromethylthio)phenyl)hydrazine exerts its effects involves interactions with specific molecular targets. For example, in biological systems, it may inhibit or activate enzymes by binding to their active sites, thereby modulating their activity. The cyano and trifluoromethylthio groups contribute to its reactivity and ability to form stable complexes with target molecules. Pathways involved in its mechanism of action include signal transduction, metabolic processes, and gene expression regulation.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural and Electronic Properties

The table below compares key structural features and properties of 1-(2-Cyano-5-(trifluoromethylthio)phenyl)hydrazine with analogs:

Key Observations :

- Lipophilicity : The -SCF₃ group enhances lipophilicity (logP ~2.5–3.0 estimated), favoring membrane permeability in drug design, similar to halogenated derivatives .

Sensor Performance

- Phenyl Hydrazine Sensors: Ag/Ag₂O₃/ZnO nanorods detect phenylhydrazine with 1.58 μA·cm⁻²·mM⁻¹ sensitivity . The target compound’s -SCF₃ group may enhance electron transfer in sensor matrices, though steric bulk could reduce binding efficiency compared to simpler analogs like 1-(3-chlorophenyl)hydrazine .

- Antioxidant Activity : Halogen position critically affects radical scavenging. In halogenated phenylhydrazines, meta- and para-substitutions enhance activity, while ortho-substitutions reduce it . The target compound’s -CN (ortho) may similarly hinder antioxidant capacity compared to meta-trifluoromethylthio derivatives.

Pharmaceutical Potential

- Metabolic Stability : The -SCF₃ group resists oxidative metabolism, a feature shared with fluorinated pyrazoles in . This contrasts with methylthio analogs (e.g., ), which are more susceptible to sulfoxidation.

- Bioavailability : Fluorine’s inductive effects reduce basicity of adjacent amines, improving oral absorption . The target compound’s -CN group may further modulate solubility and protein binding.

Challenges and Limitations

- Synthetic Complexity : Introducing -SCF₃ and -CN groups requires specialized reagents (e.g., CF₃SCl) and controlled conditions, increasing cost compared to ethoxy or methylthio analogs .

- Toxicity Data: Limited toxicological studies exist for trifluoromethylthio-containing hydrazines, necessitating further evaluation (see for analogous warnings).

Q & A

Q. How can researchers optimize the synthesis of 1-(2-Cyano-5-(trifluoromethylthio)phenyl)hydrazine?

- Methodological Answer : Synthesis typically involves refluxing precursor hydrazines (e.g., halogenated phenylhydrazines) with carbonyl-containing compounds in ethanol or acetic acid. Key variables include:

- Solvent selection : Ethanol promotes cyclization to pyrazoline derivatives, while acetic acid may yield acetylated analogs .

- Reaction time : Monitor via TLC; reactions often complete within 5–8 hours under reflux .

- Purification : Crystallization from ethanol or ethanol/1,4-dioxane mixtures improves yield and purity .

Q. What spectroscopic techniques are critical for structural confirmation of this compound?

- Methodological Answer :

- NMR spectroscopy : Use , , and APT NMR to assign aromatic protons, cyano groups, and trifluoromethylthio substituents. Substituent-induced chemical shifts (e.g., deshielding from -SCF) aid interpretation .

- IR spectroscopy : Identify N-H stretches (~3300 cm), C≡N (~2200 cm), and C-S-CF vibrations .

- Mass spectrometry (MS) : Confirm molecular ion peaks and fragmentation patterns (e.g., loss of -NHNH) .

Q. How do substituent positions (e.g., halogens, methoxy groups) influence reactivity and stability?

- Methodological Answer :

- Ortho vs. para/meta substituents : Halogens in the ortho position reduce radical scavenging activity due to steric hindrance, while meta or para positions enhance electronic effects (e.g., -CF) .

- Methoxy substitution : A 6-methoxy group on naphthalene derivatives increases radical scavenging activity, but similar effects are absent in halogen-free analogs .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported substituent effects on bioactivity?

- Methodological Answer :

- Comparative studies : Synthesize analogs with systematic substituent variations (e.g., -F, -Cl, -CF) under identical conditions to isolate electronic vs. steric effects .

- Solvent-controlled assays : Test radical scavenging or enzyme inhibition in polar (e.g., DMSO) vs. nonpolar solvents to assess solvent-dependent activity shifts .

Q. What strategies are effective for pharmacological evaluation of this compound?

- Methodological Answer :

- In vitro assays : Screen for antiproliferative activity (e.g., against cancer cell lines) or enzyme inhibition (e.g., MMP-9, VEGFR2) using MTT or fluorometric assays .

- Molecular docking : Model interactions with target proteins (e.g., thiophene derivatives docked to enzyme active sites) to predict binding affinity and guide structural optimization .

Q. How can computational chemistry predict electronic and pharmacokinetic properties?

- Methodological Answer :

- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to calculate HOMO-LUMO gaps, electrostatic potential maps, and charge distribution for reactivity insights .

- ADMET prediction : Use tools like SwissADME to estimate logP, bioavailability, and metabolic stability based on substituent hydrophobicity (e.g., -SCF increases logP) .

Q. What design principles enhance antioxidant or antiproliferative activity in analogs?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.